Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]-
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name 2-[(4-methylquinazolin-2-yl)sulfanyl]acetic acid derives from the parent heterocyclic structure of quinazoline. Quinazoline consists of a bicyclic system with two nitrogen atoms at positions 1 and 3 of the fused benzene and pyrimidine rings. Substitutents are numbered according to IUPAC priority rules:
- A methyl group (-CH₃) occupies position 4 on the quinazoline ring.
- A sulfanyl group (-S-) attaches to position 2, which is further bonded to an acetic acid moiety (-CH₂COOH).
The structural representation (Fig. 1) highlights the planar quinazoline core, with the methyl group at position 4 and the thioacetic acid chain at position 2. This arrangement distinguishes it from positional isomers such as 2-[(2-methylquinazolin-4-yl)sulfanyl]acetic acid , where substituents occupy reversed positions.
Molecular Formula and Atomic Composition Analysis
The molecular formula C₁₁H₁₀N₂O₂S reflects the compound’s atomic composition:
| Element | Quantity | Role in Structure |
|---|---|---|
| Carbon | 11 | Core quinazoline (8C), methyl (1C), acetic acid (2C) |
| Hydrogen | 10 | Quinazoline (6H), methyl (3H), acetic acid (1H)* |
| Nitrogen | 2 | Positions 1 and 3 of quinazoline |
| Oxygen | 2 | Carboxylic acid group |
| Sulfur | 1 | Thioether linkage |
*Hydrogen count accounts for aromatic ring saturation and substituent bonding. The molecular weight calculates to 234.28 g/mol , consistent with related quinazoline-thioacetic acid derivatives.
Synonym Registry and Cross-Referenced Chemical Databases
This compound is cataloged under multiple synonyms across chemical registries, though its exact CAS number remains unspecified in public databases. Cross-referencing structurally similar compounds reveals naming conventions:
- 2-[(4-Methylquinazolin-2-yl)sulfanyl]acetic acid (IUPAC-style variant)
- 4-Methyl-2-sulfanylquinazoline acetic acid (non-systematic descriptor)
Analogous compounds, such as 2-[(2-methylquinazolin-4-yl)sulfanyl]acetic acid (CAS 95616-38-9), share functional groups but differ in substituent positioning. Database entries for related molecules include PubChem CID 1583525 and ChemSpider ID 4290334, which provide spectral and physicochemical data for comparative studies.
Isomeric Considerations and Tautomeric Forms
Positional isomers arise from variations in substituent placement on the quinazoline ring. For example:
- 2-[(2-Methylquinazolin-4-yl)sulfanyl]acetic acid reverses the methyl and sulfanyl group positions.
- 2-[(3-Ethyl-6-methyl-4-oxoquinazolin-2-yl)sulfanyl]acetic acid introduces additional alkyl and ketone functional groups.
Tautomerism is limited due to the aromatic stability of the quinazoline ring. However, the thioacetic acid moiety may exhibit thiol-thione tautomerism under specific conditions, though this is less prevalent than in mercaptoquinazoline derivatives.
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-(4-methylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-7-8-4-2-3-5-9(8)13-11(12-7)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
RTLSTBTWHHGAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-4-methylquinazoline
The quinazoline core is synthesized from anthranilic acid and acetamide via cyclization. Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃):
-
Cyclization : Anthranilic acid (10 g, 73 mmol) and acetamide (6.5 g, 110 mmol) are fused at 180°C for 3 hours.
-
Chlorination : The resulting 4-methylquinazolin-2(1H)-one is refluxed with POCl₃ (30 mL) and N,N-dimethylaniline (1.5 eq) in benzene for 2 hours.
-
Workup : The mixture is quenched with ice water, neutralized with NaOH, and extracted with ethyl acetate. Yield: 85–90%.
Characterization :
Thioether Formation with Mercaptoacetic Acid
The chloro substituent undergoes nucleophilic displacement with mercaptoacetic acid under basic conditions:
-
Reaction : 2-Chloro-4-methylquinazoline (5.0 g, 28 mmol) is dissolved in DMF (50 mL). Mercaptoacetic acid (3.2 g, 34 mmol) and K₂CO₃ (7.7 g, 56 mmol) are added.
-
Conditions : Reflux at 100°C for 6 hours under nitrogen.
-
Isolation : The mixture is poured into ice water, acidified with HCl (1N), and extracted with ethyl acetate. Recrystallization from ethanol yields the product.
Characterization :
Alkylation of 2-Mercapto-4-methylquinazoline
Synthesis of 2-Mercapto-4-methylquinazoline
The thiol group is introduced via reduction of a disulfide precursor or direct thiolation:
Alkylation with Chloroacetic Acid
The thiol undergoes alkylation with chloroacetic acid in aqueous basic media:
-
Reaction : 2-Mercapto-4-methylquinazoline (4.0 g, 21 mmol) and chloroacetic acid (2.4 g, 25 mmol) are stirred in NaOH (1N, 50 mL) at 25°C for 12 hours.
-
Isolation : Acidification with HCl (1N) precipitates the product, which is filtered and recrystallized from ethanol.
Characterization :
Cyclocondensation of Thio-Functionalized Precursors
Synthesis of 2-(Carboxymethylthio)-4-methylquinazoline
Anthranilic acid derivatives pre-functionalized with thioacetic acid groups are cyclized to form the quinazoline ring:
-
Precursor Synthesis : Methyl 2-(2-nitrobenzamido)acetate is treated with CS₂ and HOBt/DCC in THF to form a thioamide.
-
Cyclization : The intermediate is heated with polyphosphoric acid (PPA) at 120°C for 4 hours.
-
Hydrolysis : The methyl ester is saponified with NaOH (2N) in ethanol/water (1:1).
Characterization :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | High selectivity; minimal byproducts | Requires POCl₃, a hazardous reagent | 78–82% |
| Alkylation of Thiol | Mild conditions; avoids chlorination | Thiol oxidation risk; multi-step synthesis | 75–80% |
| Cyclocondensation | Single-pot synthesis; scalable | Requires specialized precursors | 65–70% |
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
Temperature and Time
-
Optimal Range : 80–100°C for 4–6 hours balances conversion and decomposition.
-
Side Reactions : Prolonged heating (>8 hours) promotes quinazoline ring degradation.
Scalability and Industrial Relevance
-
Nucleophilic Substitution : Preferred for large-scale production due to reagent availability.
-
Cost Analysis : POCl₃-based routes are cost-effective but require stringent safety protocols.
Emerging Methodologies
Recent advances include photocatalytic thiol-ene coupling and enzymatic desulfurization, though these remain exploratory .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Bridge
The sulfur atom in the thioether linkage serves as a nucleophilic center, enabling reactions with alkyl halides and other electrophilic agents. For example:
-
Reaction with Ethyl Chloroacetate :
Under basic conditions, the thioether sulfur reacts with ethyl chloroacetate to form esters. This reaction is critical for introducing additional functional groups: -
Reaction with Phenacyl Chloride :
This generates styryl derivatives, enhancing lipophilicity for pharmacological applications:
Cyclization Reactions
The quinazoline moiety participates in cyclization to form fused heterocycles:
-
Formation of Imidazoquinazoline Derivatives :
Reaction with phenacyl chloride in ethanol leads to cyclization via intermediate quinazolinium salts (Source ):Key spectral data:
-
: δ 7.96 ppm (CH-imidazole)
-
IR: 1600 cm (C=N stretch)
-
Condensation with Amines
The carboxylic acid group undergoes condensation with amines to form amides:
-
Reaction with Hydrazine Hydrate :
Produces hydrazide derivatives, which are intermediates for thiadiazole and triazole synthesis (Source ):Yield: 88% (m.p. 199–200°C).
-
Reaction with 2-Aminoethanol :
Forms secondary aminoquinazolines under fusion conditions:
Thiosemicarbazide Formation
The hydrazide intermediate reacts with thiocyanates to form thiosemicarbazides (Source ):
| Product | Yield (%) | Melting Point (°C) |
|---|---|---|
| Allylthiosemicarbazide | 85 | 225–226 |
| Phenylthiosemicarbazide | 80 | 68–69 |
Oxidation and Reduction
-
Oxidation of Thioether to Sulfone :
Treatment with hydrogen peroxide oxidizes the thioether to a sulfone, altering electronic properties:IR: 1300 cm (S=O stretch).
-
Reduction of Quinazoline Ring :
Catalytic hydrogenation reduces the quinazoline’s aromatic system to a tetrahydro derivative, enhancing solubility .
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
Scientific Research Applications
Pharmacological Applications
1.1 Antitumor Activity
The quinazoline nucleus, which is a core structure in acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]-, has been extensively studied for its antitumor properties. Compounds derived from quinazoline have shown significant inhibitory activity against various cancer cell lines. For instance, derivatives of quinazoline have been reported to act as inhibitors of tyrosine kinase receptors (TKRs), which are often overexpressed in cancers such as breast, ovarian, and prostate cancer .
Recent studies indicate that modifications at specific positions on the quinazoline ring can enhance anticancer activity. For example, compounds with a phenyl thiosemicarbazide side chain demonstrated marked anticancer activity against HepG2 and MCF-7 cell lines, with IC50 values indicating potent effects .
1.2 Antimicrobial Properties
The compound also exhibits antimicrobial activity. Quinazoline derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics. The incorporation of various substituents into the quinazoline framework has been shown to enhance this activity significantly .
Synthesis and Structural Modifications
2.1 Synthetic Pathways
The synthesis of acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- typically involves several steps that allow for the introduction of functional groups essential for its biological activity. One common method includes the reaction of anthranilic acid with thioacetamide to form the quinazoline core, followed by further modifications through alkylation or acylation reactions .
Table 1: Synthesis Overview
| Step | Reaction Type | Starting Materials | Product |
|---|---|---|---|
| 1 | Fusion | Anthranilic acid + Thioacetamide | Quinazoline derivative |
| 2 | Alkylation | Quinazoline derivative + Alkyl halide | Modified quinazoline |
| 3 | Acylation | Modified quinazoline + Acetic anhydride | Acetic acid derivative |
Case Studies and Research Findings
3.1 In Vitro Studies
In vitro studies have demonstrated that acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported that a derivative with a thiazolidinone moiety showed enhanced activity against HepG2 cells with an IC50 value lower than that of doxorubicin .
3.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- to target proteins involved in cancer progression. These studies suggest that specific interactions between the compound and key residues in target kinases could explain its observed biological activities .
Mechanism of Action
The mechanism of action of acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key Observations :
- Quinazoline vs.
- Methyl Substitution : The 4-methyl group in the target compound may enhance lipophilicity and steric hindrance compared to unsubstituted quinazoline derivatives.
- Thioether Linkage : Common across all analogues, this group contributes to sulfur’s nucleophilicity and redox activity, influencing both reactivity and toxicity .
Growth Stimulation and Fungicidal Effects
- Quinoline Derivatives (e.g., QAC-5): Sodium salts of 2-((quinolin-4-yl)thio)acetic acid demonstrated the highest rhizogenesis stimulation in Paulownia clones, though with increased toxicity (15–20% reduction in sperm motility) due to enhanced bioavailability .
- Triazole Derivatives : 2-((4-R-triazol-5-yl)thio)acetic acid salts showed dual fungicidal and growth-promoting effects in corn sprouts, attributed to their hydrogen-bonding capacity with plant enzymes .
Toxicity Profiles
- Sodium Salts : Ionized forms (e.g., QAC-5) exhibit higher toxicity than their acid counterparts due to improved membrane permeability .
- Electron-Withdrawing Groups : Compounds like 2-(4-(trifluoromethyl)phenylthio)acetic acid (log P = 2.9) may accumulate in lipid-rich tissues, increasing chronic toxicity risks .
Biological Activity
Acetic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial domains. The compound Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- is a notable member of this class, exhibiting promising biological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial effects, supported by relevant studies and data.
Synthesis and Structure
The synthesis of acetic acid derivatives often involves the modification of quinazoline structures. For Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- , the quinazoline moiety is crucial for its biological activity. The compound's structure can be represented as follows:
Where R represents the 4-methyl-2-quinazolinyl group.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds derived from quinazoline structures have shown significant cytotoxicity against various cancer cell lines.
Case Studies
- In vitro Studies : A study evaluated several quinazoline derivatives, including those similar to Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- , against leukemia (CCRF-CEM) and CNS cancer cell lines (SNB-75). The results indicated that these compounds exhibited notable growth inhibition, with IC50 values ranging from 10 to 30 µM .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tyrosine kinase receptors, which are overexpressed in many cancers. This inhibition disrupts cell signaling pathways essential for cancer cell proliferation .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been conducted to predict the anticancer activity of various derivatives. For example, a QSAR model indicated strong predictive capabilities for compounds targeting CCRF-CEM and other cancer lines with correlation coefficients () between 0.7 and 0.8 .
Antimicrobial Activity
In addition to anticancer properties, Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- has demonstrated antimicrobial activity.
Antibacterial Studies
- In vitro Efficacy : Compounds similar to this derivative have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 10 to 50 µg/mL .
- Mechanism : The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Data Summary
Q & A
Q. What are the key synthetic pathways for preparing acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]-?
Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify the quinazolinyl aromatic protons (δ 7.5–8.5 ppm) and the methyl group (δ 2.5–3.0 ppm). The thioacetic acid moiety shows a singlet for the CH₂ group (δ 3.8–4.2 ppm) .
- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ at m/z corresponding to C₁₂H₁₁N₂O₂S (calculated: 263.06). Fragmentation patterns should confirm cleavage at the thioether bond .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer: Prioritize assays based on structural analogs. For antimicrobial activity, use broth microdilution (MIC determination) against S. aureus and C. albicans . For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
Advanced Research Questions
Q. How can substituent variations on the quinazolinyl ring influence biological activity?
Q. What computational methods aid in understanding the compound's binding interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR kinase (PDB: 1M17). Focus on hydrogen bonds between the thioacetic acid moiety and Lys721 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How do conflicting biological data across studies inform SAR refinement?
Methodological Answer: Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from poor pharmacokinetics. Address this by:
- Metabolic Stability Assays : Incubate with liver microsomes to identify oxidation hotspots (e.g., quinazolinyl ring).
- Prodrug Strategies : Mask the carboxylic acid group as an ester to enhance oral bioavailability .
Methodological Notes
- Synthesis : Prioritize regioselective thioether formation using Pd-catalyzed cross-coupling for complex analogs .
- Biological Evaluation : Use orthogonal assays (e.g., flow cytometry for apoptosis) to confirm mechanism of action .
- Data Interpretation : Apply multivariate analysis (PCA) to correlate physicochemical properties (LogP, PSA) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
